molecular formula C11H7FN2O2 B1611733 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid CAS No. 927803-25-6

2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid

Cat. No. B1611733
M. Wt: 218.18 g/mol
InChI Key: JHNOHOJELJXMRK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the following properties:



  • Empirical Formula : C₁₁H₇FN₂O

  • Molecular Weight : 202.18 g/mol

  • SMILES : Fc₁ccccc₁-c₂ncc(C=O)cn₂



Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring fused with a phenyl ring. The fluorine atom is attached to the phenyl ring at the 2-position. The carboxylic acid group is located at the 5-position of the pyrimidine ring.



Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, potential reactions could include:



  • Acid-Base Reactions : Interaction with bases or acids to form salts or esters.

  • Substitution Reactions : Nucleophilic substitution at the fluorine or carboxylic acid position.

  • Condensation Reactions : Formation of amides or other derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in available data.

  • Solubility : Solubility in various solvents (water, organic solvents) needs investigation.

  • Stability : Stability under different conditions (light, temperature, pH) requires assessment.


Safety And Hazards


  • Safety : As with any chemical, handle with care. Use appropriate protective equipment.

  • Hazards : No specific hazards reported, but standard laboratory precautions apply.


Future Directions


  • Biological Activity : Investigate potential biological targets (enzymes, receptors) and assess pharmacological activity.

  • Derivatives : Explore derivatives with modified substituents for improved properties.

  • Medicinal Chemistry : Evaluate its potential as a drug lead or scaffold for drug development.


Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound. Always verify product identity and purity before use1.


properties

IUPAC Name

2-(2-fluorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNOHOJELJXMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589784
Record name 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid

CAS RN

927803-25-6
Record name 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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